3,4-dibromo-1,2-thiazole
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Overview
Description
3,4-Dibromo-1,2-thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. The presence of bromine atoms at the 3 and 4 positions of the thiazole ring makes this compound a unique and valuable compound in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dibromo-1,2-thiazole typically involves the bromination of 1,2-thiazole. One common method is the reaction of 1,2-thiazole with bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-1,2-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and thioethers.
Scientific Research Applications
3,4-Dibromo-1,2-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including antimicrobial and anticancer agents.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-dibromo-1,2-thiazole is largely dependent on its chemical structure. The bromine atoms and the thiazole ring contribute to its reactivity and interaction with biological targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
2,4-Dibromothiazole: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
4,7-Dibromo-1,2,5-thiadiazole: Contains an additional nitrogen atom in the ring, which alters its chemical properties and applications.
Uniqueness: 3,4-Dibromo-1,2-thiazole is unique due to the specific positioning of the bromine atoms, which influences its reactivity and makes it suitable for specific synthetic and biological applications. Its ability to undergo a variety of chemical reactions and its role as a precursor in the synthesis of biologically active molecules highlight its importance in research and industry .
Properties
CAS No. |
202287-53-4 |
---|---|
Molecular Formula |
C3HBr2NS |
Molecular Weight |
242.9 |
Purity |
95 |
Origin of Product |
United States |
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